Cas no 1823877-06-0 (2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine)

2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine
- SB56176
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- Inchi: 1S/C6H9ClN2S/c1-5-3-4-9(10-2)6(7)8-5/h3H,4H2,1-2H3
- InChI Key: MDKXXJIBBRFDRA-UHFFFAOYSA-N
- SMILES: ClC1=NC(C)=CCN1SC
Computed Properties
- Exact Mass: 176.0174972 g/mol
- Monoisotopic Mass: 176.0174972 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Molecular Weight: 176.67
- Topological Polar Surface Area: 40.9
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089006080-1g |
2-Chloro-3-methylsulfanyl-6-methylpyrimidine |
1823877-06-0 | 95% | 1g |
$568.70 | 2023-09-02 | |
Chemenu | CM512346-1g |
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine |
1823877-06-0 | 97% | 1g |
$507 | 2023-02-02 |
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine Related Literature
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine
Introduction to 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine (CAS No. 1823877-06-0)
2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic compound, with the CAS number 1823877-06-0, has garnered attention due to its potential applications in the synthesis of biologically active molecules. The presence of a chloro substituent at the 2-position and a methylthio group at the 1-position contributes to its reactivity, making it a valuable intermediate in drug development.
The compound belongs to the dihydropyrimidine class, which is well-documented for its role in medicinal chemistry. Dihydropyrimidines are known for their versatility in forming hydrogen bonds and participating in various chemical reactions, which makes them indispensable in the design of pharmacophores. The specific arrangement of functional groups in 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine enhances its utility as a building block for more complex molecules.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, dihydropyrimidines have been extensively studied due to their ability to modulate biological pathways. For instance, derivatives of dihydropyrimidines have shown promise in the treatment of infectious diseases, cancer, and inflammatory conditions. The structural features of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine make it a candidate for further exploration in these areas.
The chloro substituent at the 2-position of the molecule imparts electrophilicity, facilitating nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, which are fundamental in constructing complex organic molecules. Additionally, the methylthio group at the 1-position can participate in sulfur-based reactions, offering another layer of synthetic flexibility. These characteristics make 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine a versatile intermediate for medicinal chemists.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Virtual screening and molecular docking studies have been employed to identify potential hits from large libraries of heterocyclic compounds. 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine has been subjected to such studies, revealing its potential as an inhibitor of certain enzymes implicated in disease pathways. This computational evidence supports further experimental validation of its therapeutic efficacy.
The synthesis of 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions followed by functional group modifications to introduce the chloro and methylthio groups. The use of palladium-catalyzed cross-coupling reactions has been explored to enhance yield and purity. These synthetic strategies align with current trends toward sustainable and efficient chemical processes.
In conclusion, 2-Chloro-4-methyl-1-(methylthio)-1,6-dihydropyrimidine (CAS No. 1823877-06-0) represents a promising compound in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover novel applications for this compound, it is expected to play an increasingly important role in drug discovery and development.
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